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molecular formula C17H22N2O2 B8713453 tert-Butyl 9-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

tert-Butyl 9-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No. B8713453
M. Wt: 286.37 g/mol
InChI Key: KZJNIEOORDJITI-UHFFFAOYSA-N
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Patent
US06498251B1

Procedure details

A 1 ml portion of anisole and 0.7 ml of trifluoroacetic acid were added to 7 ml of dichloromethane solution containing 200 mg (0.70 mmol) portion of 2-t-butoxycarbonyl-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and stirred at room temperature for 4 hours. The solvent was removed by evaporation under a reduced pressure and the residue was recrystallized from acetone-diisopropyl ether to obtain 9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole quantitatively as trifluoroacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(OC)C=CC=CC=1.[F:9][C:10]([F:15])([F:14])[C:11]([OH:13])=[O:12].C(OC([N:23]1[CH2:35][CH2:34][C:33]2[C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[N:26]([CH3:36])[C:25]=2[CH2:24]1)=O)(C)(C)C>ClCCl>[CH3:36][N:26]1[C:27]2[C:32](=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:33]2[CH2:34][CH2:35][NH:23][CH2:24][C:25]1=2.[F:9][C:10]([F:15])([F:14])[C:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
0.7 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC=2N(C3=CC=CC=C3C2CC1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from acetone-diisopropyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C2=C(C3=CC=CC=C13)CCNC2
Name
Type
product
Smiles
FC(C(=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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